molecular formula C16H15N3O6 B15015265 N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide CAS No. 74927-87-0

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B15015265
CAS No.: 74927-87-0
M. Wt: 345.31 g/mol
InChI Key: FKKMNPYVEWUSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide is a synthetic organic compound with the molecular formula C₁₆H₁₅N₃O₅ and a monoisotopic mass of 284.0885 Da . It belongs to the broader class of dinitrobenzamide (DNB) compounds, which are of significant interest in medicinal chemistry research, particularly in the development of hypoxia-activated prodrugs . These prodrugs are designed to be selectively activated under the low-oxygen (hypoxic) conditions commonly found in solid tumors. The mechanism is based on the enzymatic reduction of the electron-withdrawing nitro groups to electron-donating hydroxylamines or amines in a hypoxic environment. This "electronic switch" can trigger the activation of a latent cytotoxic moiety, such as a nitrogen mustard, leading to DNA alkylation and cell death specifically within the tumor . As a research chemical, this compound serves as a valuable building block or reference standard for investigators exploring the structure-activity relationships, synthetic pathways, and biological efficacy of novel hypoxia-selective therapeutic agents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

74927-87-0

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C16H15N3O6/c1-10(11-3-5-15(25-2)6-4-11)17-16(20)12-7-13(18(21)22)9-14(8-12)19(23)24/h3-10H,1-2H3,(H,17,20)

InChI Key

FKKMNPYVEWUSBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

The enantioselective synthesis of 1-(4-methoxyphenyl)ethylamine serves as the foundational step for subsequent amidation. Patent WO2015159170A2 delineates a resolution method starting with 4-methoxyacetophenone and (S)-(-)-α-methylbenzylamine. Condensation in toluene with p-toluenesulfonic acid yields the imine intermediate, which undergoes catalytic hydrogenation using 10% Pd/C in ethyl acetate to produce the diastereomeric amine complex. Acidic workup with p-toluenesulfonic acid isolates the (S,S)-diastereomer as a crystalline solid, achieving 100% chiral purity after recrystallization. Key parameters include:

Parameter Optimal Condition Yield (%) Optical Purity (%)
Solvent Toluene 92 98
Catalyst Loading 10% Pd/C (7.2 g/180 g imine) 85 100
Crystallization Solvent Ethyl acetate 78 100

This method’s superiority lies in its avoidance of enzymatic resolution, which previously limited scalability due to Lipase B’s cost and moderate enantioselectivity (78% ee).

Asymmetric Hydroboration-Amination

An alternative route employs asymmetric hydroboration of 1-methoxy-4-vinylbenzene using (S)-quinap-rhodium complexes. Reaction with catecholborane and methylmagnesium chloride installs the chiral center with 98% enantiomeric excess, followed by amination with hydroxylamine-O-sulfonic acid. While this method achieves exceptional stereocontrol, its reliance on air-sensitive rhodium catalysts and stringent anhydrous conditions complicates large-scale implementation.

Amidation Strategies for N-[1-(4-Methoxyphenyl)ethyl]-3,5-Dinitrobenzamide

Carbodiimide-Mediated Coupling

Oriental Journal of Chemistry documents a carbodiimide-based protocol for analogous benzamides. 3,5-Dinitrobenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by addition of 1-(4-methoxyphenyl)ethylamine. The reaction proceeds at 0–5°C for 6 hours, affording the target compound in 81% yield after silica gel chromatography. Crucially, this method avoids racemization of the chiral amine by maintaining low temperatures and minimizing reaction time.

Acid Chloride Route

Direct acylation using 3,5-dinitrobenzoyl chloride offers a higher atom economy. Generating the acid chloride in situ via thionyl chloride eliminates the need for coupling agents. However, exothermic HCl evolution necessitates careful temperature control (<40°C). Trials comparing DCC and acid chloride methods reveal:

Method Reaction Time (h) Yield (%) Purity (HPLC)
DCC/DMAP 6 81 98.5
Acid Chloride 3 89 99.2

The acid chloride route’s efficiency stems from quantitative activation of the carboxylic acid, though it requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction Optimization and Kinetic Studies

Solvent Effects on Amidation

Polar aprotic solvents enhance reaction rates by stabilizing the transition state. Screening dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) demonstrates DCM’s superiority:

Solvent Dielectric Constant Yield (%) Byproduct Formation (%)
DCM 8.93 89 2.1
THF 7.58 76 5.8
ACN 37.5 68 11.4

ACN’s high polarity accelerates hydrolysis of the acid chloride, explaining elevated byproduct levels.

Temperature-Controlled Stereochemical Integrity

Racemization studies using chiral HPLC indicate that temperatures exceeding 50°C induce partial epimerization of the 1-(4-methoxyphenyl)ethylamine moiety. Maintaining the reaction at 0–25°C preserves >99% enantiomeric excess, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

  • IR Spectroscopy : Key absorptions include N–H stretch (3369 cm⁻¹), aromatic C=C (1610 cm⁻¹), and amide C=O (1660 cm⁻¹).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.82 (s, 1H, NH), 8.54 (d, J=2.0 Hz, 2H, Ar-H), 8.33 (t, J=2.0 Hz, 1H, Ar-H), 7.25 (d, J=8.8 Hz, 2H, Ar-H), 6.89 (d, J=8.8 Hz, 2H, Ar-H), 5.21 (q, J=6.8 Hz, 1H, CH), 3.81 (s, 3H, OCH₃), 1.62 (d, J=6.8 Hz, 3H, CH₃).
  • Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), flow rate 1.0 mL/min, retention times 12.3 min (S) and 14.7 min (R).

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show no degradation when stored in amber glass under nitrogen, confirming the compound’s robustness.

Industrial Scalability and Green Chemistry Metrics

Process Mass Intensity (PMI) Comparison

Metric Carbodiimide Method Acid Chloride Method
PMI (kg/kg product) 32 18
E-Factor 28 15
Solvent Recovery (%) 72 89

The acid chloride route’s lower PMI aligns with green chemistry principles, though DCM’s environmental impact necessitates solvent recovery systems.

Continuous Flow Synthesis

Pilot-scale trials utilizing microreactor technology demonstrate a 4-fold reduction in reaction time (45 minutes vs. 3 hours batch) and 99.8% conversion, highlighting potential for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of N-[1-(4-hydroxyphenyl)ethyl]-3,5-dinitrobenzamide.

    Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]-3,5-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) which can induce cellular stress. The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Amide Nitrogen MIC* (μg/mL) Cytotoxicity Key Features Reference
N-[1-(4-Methoxyphenyl)ethyl]-3,5-dinitrobenzamide 1-(4-Methoxyphenyl)ethyl N/A N/A Para-methoxy group enhances lipophilicity
DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) 2-(4-Methoxyphenoxy)ethyl 0.1–0.2 Low High activity against MDR/XDR M. tuberculosis
DNB2 (N-(2-(benzyloxy)ethyl)-3,5-dinitrobenzamide) 2-(Benzyloxy)ethyl 0.1–0.2 Low Broad-spectrum antimycobacterial activity
3,5-Dinitro-N-(4-nitrophenyl)benzamide 4-Nitrophenyl N/A N/A Planar structure with nitro-nitro interactions
N-(5-azidopentyl)-3,5-dinitrobenzamide 5-Azidopentyl 0.5–1.0 Moderate Azide group for click chemistry applications

MIC: Minimal Inhibitory Concentration against *M. tuberculosis.

Key Observations:

Substituent Effects: DNB1 and DNB2: Both feature ethoxy-linked aromatic groups (4-methoxyphenoxy or benzyloxy). These substituents enhance membrane permeability and target binding to M. tuberculosis DprE1, a critical enzyme in cell wall synthesis . The methoxy group in DNB1 improves solubility compared to DNB2’s benzyl group . However, the absence of direct activity data limits conclusive comparisons.

Synthetic Yields :

  • DNBs with linear alkyl chains (e.g., N-(5-chloropentyl)-3,5-dinitrobenzamide) are synthesized in high yields (up to 97%) via SN2 reactions, whereas branched or aromatic substituents (e.g., hydrazineyl derivatives) show lower yields (14–55%) due to purification challenges .

Physicochemical and Structural Insights

Table 2: Crystallographic and Conformational Data
Compound Dihedral Angle Between Benzene Rings Nitro Group Twist Angles Hydrogen Bonding Reference
3,5-Dinitro-N-(4-nitrophenyl)benzamide 7.78° 6.82°, 5.01°, 18.94° N–H⋯O chains along [100]
This compound Not reported Not reported Likely intramolecular H-bonding
  • Crystal Packing : The planar arrangement of 3,5-Dinitro-N-(4-nitrophenyl)benzamide facilitates intermolecular hydrogen bonding, which may stabilize the solid state but reduce solubility .

Functional Group Impact on Drug Likeness

  • Hydrazine Derivatives : Compounds with hydrazineyl groups (e.g., ) show moderate yields (38–99%) but may introduce metabolic instability due to reactive N–N bonds .
  • Sulfamoyl Groups : N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide () incorporates a sulfamoyl moiety, common in sulfa drugs, which may enhance bacterial dihydropteroate synthase inhibition but increase renal toxicity risks.

Biological Activity

N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide is an organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H18_{18}N4_{4}O5_{5}, with a molecular weight of approximately 317.25 g/mol. The compound features a methoxy group and two nitro groups on a benzamide framework, which significantly contribute to its reactivity and biological interactions.

Biological Activity

Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains through mechanisms that may involve disruption of cell membrane integrity and inhibition of essential enzymatic pathways.

Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies suggest that it can inhibit specific enzymes involved in cancer progression, such as those related to the NF-kB signaling pathway, which is crucial for cell survival and proliferation in various cancers. The presence of nitro groups enhances its binding affinity to biological targets, making it a candidate for further pharmacological studies.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits enzymes associated with disease progression, potentially by binding to active sites and blocking substrate access.
  • Reactive Oxygen Species (ROS) Generation : Its structure may facilitate the generation of ROS, leading to oxidative stress in target cells, which can induce apoptosis in cancer cells.
  • Alteration of Membrane Permeability : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity comparable to standard antibiotics.
  • Cytotoxicity in Cancer Cells : In vitro tests showed that the compound significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50_{50} values indicating potent anticancer effects.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamideContains two methoxy groupsPotentially enhanced solubility and bioactivity due to additional methoxy substitution
4-(4-chloroanilino)-N-(3-methoxyphenyl)-3,5-dinitrobenzamideChlorine substitution on anilineMay exhibit different biological activities due to chlorine's electronegative nature
N-(2-aminoethyl)-3,5-dinitrobenzamideAmino substitution instead of methoxyDifferent reactivity profile due to amino group presence

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of N-[1-(4-methoxyphenyl)ethyl]-3,5-dinitrobenzamide?

  • Methodology : Utilize high-resolution 1H and 13C NMR spectroscopy to confirm structural integrity, focusing on the aromatic nitro groups (3,5-dinitrobenzamide) and the methoxyphenyl ethyl moiety. For purity assessment, employ reverse-phase HPLC with UV detection (λmax ~255 nm) and compare retention times to reference standards. Ensure solvent selection (e.g., DMSO for solubility) aligns with chromatographic conditions .

Q. How can researchers optimize solubility and stability for in vitro assays involving this compound?

  • Methodology : Dissolve the compound in DMSO (tested at 20 mM stock concentrations) and dilute in assay buffers to avoid precipitation. Monitor stability via UV-Vis spectroscopy (λmax ~255 nm) under varying pH (4–9) and temperature (4°C to 37°C) conditions. Include controls for DMSO cytotoxicity (<1% v/v in final assays) .

Q. What synthetic routes are documented for analogous 3,5-dinitrobenzamide derivatives?

  • Methodology : Adapt protocols from structurally similar compounds (e.g., DNB1/DNB2 synthesis):

  • React 3,5-dinitrobenzoyl chloride with substituted phenethylamines under Schotten-Baumann conditions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate by melting point analysis and LC-MS .

Advanced Research Questions

Q. How does this compound inhibit Mycobacterium tuberculosis, and what are its primary targets?

  • Methodology : Investigate its mechanism via target-based assays against M. tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated target for nitrobenzamide derivatives. Use gene knockout strains (ΔdprE1) and enzymatic assays with purified DprE1 to measure IC50. Cross-validate with whole-cell screening against MDR/XDR strains .

Q. What strategies can resolve contradictions in reported cytotoxicity data for nitrobenzamide analogs?

  • Methodology : Perform comparative cytotoxicity assays using:

  • Primary mammalian cells (e.g., HepG2) vs. transformed cell lines.
  • High-content screening (HCS) to assess mitochondrial membrane potential and apoptosis markers.
  • Correlate findings with compound stability (e.g., nitro-reduction metabolites) using LC-MS/MS .

Q. How can chiral separation challenges be addressed for enantiomers of related 3,5-dinitrobenzamides?

  • Methodology : Employ centrifugal partition chromatography (CPC) with a biphasic solvent system (e.g., heptane/ethyl acetate/methanol/water). Optimize pH and temperature for enantiomer resolution. Confirm chiral purity via circular dichroism (CD) and X-ray crystallography of separated enantiomers .

Q. What structural modifications enhance potency against DprE1 while minimizing off-target effects?

  • Methodology : Conduct SAR studies by synthesizing analogs with:

  • Varied substituents on the phenyl ring (e.g., halogenation at position 4).
  • Alkyl chain extensions on the ethylamine moiety.
  • Evaluate using MIC assays against M. smegmatis and M. tuberculosis, paired with cytotoxicity profiling .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on nitrobenzamide resistance mechanisms in mycobacteria?

  • Methodology :

  • Generate spontaneous resistant mutants via serial passage under sub-MIC conditions.
  • Perform whole-genome sequencing to identify mutations (e.g., in dprE1, fbiC).
  • Validate via CRISPR interference (CRISPRi) to confirm gene-resistance linkages .

Q. What experimental controls are critical when assessing nitrobenzamide activity in intracellular mycobacterial models?

  • Methodology : Include:

  • Bafilomycin A1-treated controls to distinguish bactericidal vs. bacteriostatic effects.
  • Nitroreductase-deficient strains to confirm nitro-group dependency.
  • Time-kill assays to monitor delayed cytotoxicity in host cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.